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Application Notes and Protocols: Lentiviral shRNA Knockdown of PIK3CG to Mimic Eganelisib

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Compound of Interest		
Compound Name:	Eganelisib	
Cat. No.:	B608121	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ), encoded by the PIK3CG gene.[1] PI3Kγ is a key signaling molecule in the tumor microenvironment, particularly within myeloid cells, where it plays a crucial role in immune suppression.[2][3] By inhibiting PI3Kγ, **Eganelisib** has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[2] This mechanism of action makes **Eganelisib** a promising therapeutic agent in oncology, often explored in combination with checkpoint inhibitors.[2]

These application notes provide a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of PIK3CG. This genetic approach serves as a powerful research tool to mimic the pharmacological effects of **Eganelisib**, allowing for in-depth investigation of the functional consequences of PI3Ky inhibition in various cancer and immune cell models. The stable and long-term knockdown achieved with lentiviral shRNA enables a thorough analysis of downstream signaling pathways and phenotypic changes, providing valuable insights for drug development and target validation.

Principle of the Method



Lentiviral vectors are a type of retrovirus that can efficiently transduce both dividing and non-dividing mammalian cells, integrating their genetic material, including an shRNA expression cassette, into the host cell genome. This integration leads to the stable and continuous expression of the shRNA. The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, resulting in the degradation of the target mRNA, in this case, PIK3CG mRNA. The subsequent reduction in PIK3CG protein levels effectively phenocopies the inhibitory action of **Eganelisib**, allowing for the study of its biological effects in a controlled in vitro or in vivo setting.

Materials and Methods shRNA Design and Lentiviral Vector Selection

1.1. Validated shRNA Sequences for Human PIK3CG

The selection of a potent and specific shRNA sequence is critical for successful gene knockdown. The following are examples of validated shRNA sequences targeting human PIK3CG from The RNAi Consortium (TRC). It is recommended to test multiple shRNA sequences to identify the one with the highest knockdown efficiency in the target cell line.



TRC Clone ID	shRNA Sequence (Sense Strand)	Target Region
TRCN0000046299	5'- CCGGGCTGAGCTTGAGGAA GAAATTCTCGAGAATTTCTT CCTCAAGCTCAGCTTTTT-3'	Exon
TRCN0000046300	5'- CCGGGCTGGAGAAACTGAA GAAGAACTCGAGTTCTTC TTCAGTTTCTCCAGCTTTTT- 3'	Exon
TRCN0000046301	5'- CCGGGCAAGATGAAGAGCA AGTTCACTCGAGTGAACTTG CTCTTCATCTTGCTTTTT-3'	Exon
TRCN0000046302	5'- CCGGGAGAAGATGAAGTTC CGCAATCTCGAGATTGCGG AACTTCATCTTCTCTTTTT-3'	Exon

1.2. Lentiviral Vector

A third-generation lentiviral vector system is recommended for enhanced biosafety. The pLKO.1-puro vector is a commonly used and effective choice, as it contains a puromycin resistance gene for the selection of transduced cells.

Lentivirus Production

This protocol is for the production of lentiviral particles in HEK293T cells using a 10 cm dish format.

Materials:

HEK293T cells



- DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- pLKO.1-puro shRNA plasmid (targeting PIK3CG or a non-targeting control)
- Packaging plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
- Opti-MEM I Reduced Serum Medium
- 0.45 μm syringe filter

Protocol:

- Day 1: Seed HEK293T Cells: Plate 6 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be 70-80% confluent at the time of transfection.
- Day 2: Transfection:
 - In one tube, dilute 10 μg of pLKO.1-shRNA plasmid, 7.5 μg of psPAX2, and 2.5 μg of pMD2.G in 1 mL of Opti-MEM.
 - o In a separate tube, add 30 μL of transfection reagent to 1 mL of Opti-MEM.
 - Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
 - Add the transfection complex dropwise to the HEK293T cells.
- Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
- Day 4 & 5: Harvest Viral Supernatant:
 - At 48 hours post-transfection, collect the viral supernatant and store it at 4°C. Add 10 mL of fresh complete DMEM to the cells.



- At 72 hours post-transfection, collect the supernatant and pool it with the collection from Day 4.
- Filter and Aliquot: Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 μm syringe filter. Aliquot the viral particles and store them at -80°C.

Lentiviral Transduction of Target Cells

This protocol is a general guideline and should be optimized for each cell type. A puromycin titration (kill curve) should be performed beforehand to determine the optimal concentration for selection.

Materials:

- Target cells (e.g., breast cancer cell line MDA-MB-231 or macrophage cell line THP-1)
- Lentiviral particles (PIK3CG shRNA and non-targeting control)
- Complete growth medium for target cells
- Polybrene (8 mg/mL stock)
- Puromycin

Protocol for Adherent Cells (e.g., MDA-MB-231):

- Day 1: Seed Cells: Plate 1 x 10⁵ cells per well in a 6-well plate in 2 mL of complete medium.
- Day 2: Transduction:
 - Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 4-8 μg/mL.
 - Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized).



- Incubate for 18-24 hours.
- Day 3: Change Media: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
- Day 4 onwards: Selection: After 24-48 hours, begin selection by adding the predetermined optimal concentration of puromycin to the medium. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

Protocol for Suspension Cells (e.g., THP-1):

- Day 1: Seed Cells: Add 5 x 10⁵ cells to a well of a 6-well plate in 1 mL of complete medium.
- Day 2: Transduction:
 - Add Polybrene to a final concentration of 4-8 μg/mL.
 - Add lentiviral particles at the desired MOI.
 - Centrifuge the plate at 1,000 x g for 60-90 minutes at 32°C ("spinoculation").
 - Incubate for 4-6 hours.
 - Add 1 mL of fresh complete medium.
- Day 3: Pellet and Resuspend: Centrifuge the cells, remove the supernatant, and resuspend in fresh complete medium.
- Day 4 onwards: Selection: Begin puromycin selection as described for adherent cells.

Validation of PIK3CG Knockdown

4.1. Quantitative Real-Time PCR (qRT-PCR)

Protocol:

 RNA Extraction: Isolate total RNA from PIK3CG shRNA-transduced and control cells using a commercial kit.



- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR: Perform qPCR using SYBR Green master mix and primers specific for PIK3CG and a housekeeping gene (e.g., GAPDH or ACTB).
 - PIK3CG Forward Primer: 5'-AGCTGGAGAAACTGAAGAAGAA-3'
 - PIK3CG Reverse Primer: 5'-TCTTGCTCTTCATCTTGCTCTT-3'
 - GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
 - GAPDH Reverse Primer: 5'-TTGGTATCGTGGAAGGACTCA-3'
- Analysis: Calculate the relative expression of PIK3CG using the $\Delta\Delta$ Ct method.

4.2. Western Blot

Protocol:

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody against PIK3CG (p110γ) and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.



Expected Results and Data Presentation

Successful knockdown of PIK3CG is expected to mimic the phenotypic effects of **Eganelisib**, which include reduced cancer cell proliferation, migration, and invasion, as well as a shift in macrophage polarization towards an M1-like phenotype.

Table 1: Validation of PIK3CG Knockdown

Cell Line	Transduction Group	Relative PIK3CG mRNA Expression (Fold Change)	PIK3CG Protein Level (Relative to Control)
MDA-MB-231	Non-targeting Control	1.00	1.00
MDA-MB-231	PIK3CG shRNA #1	0.25 ± 0.05	0.30 ± 0.08
MDA-MB-231	PIK3CG shRNA #2	0.40 ± 0.07	0.45 ± 0.10
THP-1	Non-targeting Control	1.00	1.00
THP-1	PIK3CG shRNA #1	0.22 ± 0.04	0.28 ± 0.06

Table 2: Phenotypic Effects of PIK3CG Knockdown in Cancer Cells

Cell Line	Treatment/Tran sduction	Proliferation (% Inhibition)	Migration (% Inhibition)	Invasion (% Inhibition)
MDA-MB-231	Eganelisib (1 μΜ)	45 ± 5	60 ± 8	70 ± 10
MDA-MB-231	Non-targeting Control	0	0	0
MDA-MB-231	PIK3CG shRNA #1	40 ± 6	55 ± 7	65 ± 9

Table 3: Effect of PIK3CG Knockdown on Macrophage Polarization



Cell Line	Treatment/Tr ansduction	M1 Marker (iNOS) mRNA (Fold Change)	M2 Marker (Arg1) mRNA (Fold Change)	% CD86+ Cells (M1)	% CD206+ Cells (M2)
THP-1 (M2- polarized)	Eganelisib (1 μΜ)	4.5 ± 0.5	0.4 ± 0.1	65 ± 7	30 ± 5
THP-1 (M2- polarized)	Non-targeting Control	1.0	1.0	15 ± 3	80 ± 6
THP-1 (M2-polarized)	PIK3CG shRNA#1	4.2 ± 0.6	0.5 ± 0.1	62 ± 8	35 ± 6

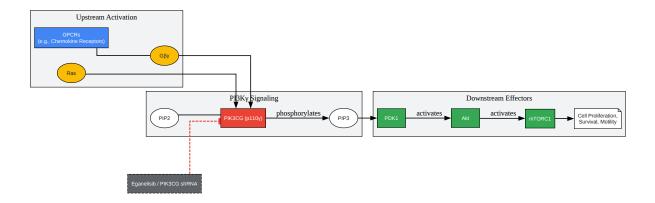
Table 4: Effect of PIK3CG Knockdown on Cytokine

Production by Macrophages

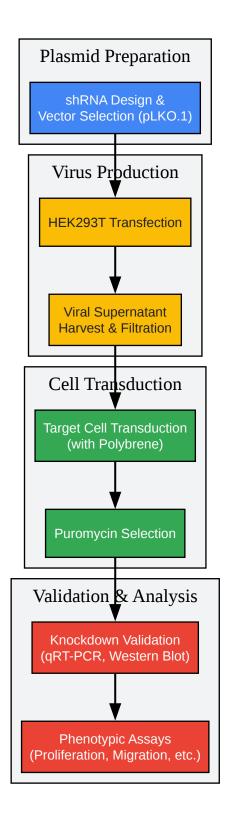
Cell Line	Treatment/Tran sduction	TNF-α (pg/mL)	IL-12 (pg/mL)	IL-10 (pg/mL)
THP-1 (M2- polarized)	Eganelisib (1 μΜ)	850 ± 90	450 ± 50	200 ± 30
THP-1 (M2- polarized)	Non-targeting Control	150 ± 20	50 ± 10	1200 ± 150
THP-1 (M2- polarized)	PIK3CG shRNA #1	800 ± 100	420 ± 60	250 ± 40

Visualization of Pathways and Workflows

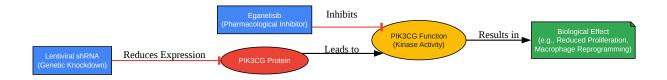












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